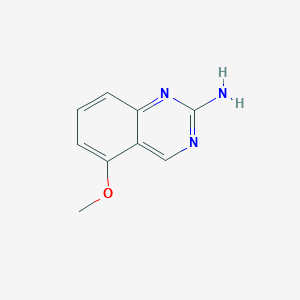

5-Methoxyquinazolin-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-methoxyquinazolin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O/c1-13-8-4-2-3-7-6(8)5-11-9(10)12-7/h2-5H,1H3,(H2,10,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSAQZXLDYLTXHQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=NC(=NC=C21)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601310672 | |

| Record name | 5-Methoxy-2-quinazolinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601310672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

708-16-7 | |

| Record name | 5-Methoxy-2-quinazolinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=708-16-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methoxy-2-quinazolinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601310672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Methoxyquinazolin 2 Amine and Its Precursors

Overview of Established Quinazoline (B50416) Synthesis Routes

The formation of the quinazoline scaffold is a well-explored area of heterocyclic chemistry. Several named reactions and catalytic systems have been developed to construct this bicyclic system efficiently.

The synthesis of the quinazoline ring system is fundamentally based on cyclization reactions. Classical methods, such as the Bischler and Niementowski syntheses, have long been employed. The Bischler synthesis and its variations typically involve the cyclization of N-acyl-2-aminobenzylamines or related compounds. nih.gov The Niementowski quinazoline synthesis is another foundational method, involving the reaction of anthranilic acids with amides to form 3,4-dihydroquinazolin-4-ones, which are key intermediates. wikipedia.orgnih.gov

Modern synthetic approaches often utilize transition-metal-catalyzed reactions to achieve higher efficiency and broader substrate scope. For instance, palladium-catalyzed carbonylative transformations of organohalides provide a route to quinazolin-4-one skeletons. mdpi.com Other methods include copper-catalyzed cascade reactions of (2-aminophenyl)methanols with aldehydes and iron-catalyzed intramolecular C-N bond formation from 2-alkylamino N-H ketimine derivatives. organic-chemistry.org These reactions highlight the diversity of cyclization strategies available for constructing the quinazoline core.

Table 1: Comparison of Classical Quinazoline Synthesis Methods

| Synthesis Name | Precursors | Product Type | Conditions |

|---|---|---|---|

| Bischler Synthesis | N-acyl-2-aminobenzylamines | Quinazolines | Typically requires heating, sometimes with acid or base catalysts. |

| Niementowski Synthesis | Anthranilic acids, Amides | 4-Oxo-3,4-dihydroquinazolines | High temperatures, often lengthy reaction times. mdpi.com |

The synthesis of quinazolines bearing a methoxy (B1213986) substituent, such as the target compound, generally follows a multi-step sequence. A common strategy involves starting with an appropriately substituted aniline (B41778) or benzoic acid derivative.

For example, a synthetic pathway can begin with a methoxy-substituted anthranilic acid. This precursor can undergo a Niementowski-type reaction to form a methoxy-substituted quinazolin-4-one. mdpi.com This intermediate is pivotal, as the 4-oxo group can be converted to a chloro group by reacting with agents like phosphorus oxychloride (POCl₃). researchgate.net The resulting 4-chloroquinazoline is a versatile intermediate for further functionalization.

Another approach starts with a methoxy-substituted 2-aminobenzonitrile (B23959). This precursor can be transformed into a quinazoline through various cyclization strategies. For instance, a palladium-catalyzed three-component tandem reaction of 2-aminobenzonitriles, aldehydes, and arylboronic acids can yield diverse quinazoline structures. organic-chemistry.org The methoxy group is carried through the reaction sequence from the starting material.

A representative multi-step pathway is outlined below:

Precursor Formation : Synthesis of a substituted anthranilic acid or 2-aminobenzonitrile (e.g., 2-amino-6-methoxybenzonitrile).

Cyclization : Formation of the quinazoline ring to create an intermediate like 5-methoxyquinazolin-4(3H)-one or 5-methoxy-4-chloroquinazoline.

Functionalization : Introduction of the desired group at the 2-position, in this case, the amino group.

Specific Synthetic Approaches to 5-Methoxyquinazolin-2-amine

Synthesizing this compound requires a strategy that correctly places the methoxy group at the 5-position and the amino group at the 2-position. This is typically achieved by starting with a precursor that already contains the methoxy group in the correct orientation relative to the amine or nitrile that will participate in the cyclization.

The most logical precursor for this compound is 2-amino-6-methoxybenzonitrile (B73248) . The synthesis of substituted 2-aminobenzonitriles can be accomplished through several routes. A common method involves the dehydration of the corresponding 2-aminobenzamide. patsnap.com The synthesis of 2-aminobenzamides can start from substituted nitrobenzoic acids, which are converted to amides, followed by reduction of the nitro group. For example, 2-amino-4-methoxybenzamide is prepared by the hydrogenation of 4-methoxy-2-nitro-benzamide using a Raney-Ni catalyst. A similar sequence starting from 2-nitro-6-methoxybenzoic acid would yield the required 2-amino-6-methoxybenzamide.

Alternatively, the synthesis can begin with a substituted aniline. A patent for the synthesis of 2-amino-4,6-dimethoxybenzamide starts from 3,5-dimethoxyaniline, highlighting a route that builds the necessary functionality onto an existing aromatic ring. google.com

A plausible synthetic sequence for the key precursor, 2-amino-6-methoxybenzonitrile, is as follows:

Nitration : Introduction of a nitro group ortho to the methoxy group of a suitable precursor like m-anisidine.

Sandmeyer Reaction : Conversion of the amino group to a nitrile group.

Reduction : Reduction of the nitro group to an amino group to yield the final precursor.

With the precursor 2-amino-6-methoxybenzonitrile in hand, the next critical step is the formation of the pyrimidine (B1678525) ring with an amino group at the 2-position.

One of the most direct methods is the cyclocondensation with guanidine (B92328). nih.gov In this reaction, the 2-aminobenzonitrile reacts with guanidine, often in the presence of a base, to form the 2,4-diaminoquinazoline. For the target compound, this would involve reacting 2-amino-6-methoxybenzonitrile with guanidine to directly form 5-methoxyquinazoline-2,4-diamine. Subsequent selective deamination at the 4-position would be required.

A more controlled and widely used approach involves the creation of a 2,4-dichloroquinazoline intermediate. This can be synthesized from the corresponding 2,4-quinazolinedione, which is then treated with a chlorinating agent like phosphorus oxychloride. chemicalbook.comgoogle.com The resulting 2,4-dichloro-5-methoxyquinazoline can then undergo sequential nucleophilic substitution. The chlorine atom at the 4-position is generally more reactive than the one at the 2-position. By carefully controlling the reaction conditions (e.g., temperature and nucleophile), an amino group can be introduced selectively at the 2-position.

A third strategy involves an acid-mediated [4+2] annulation reaction. For instance, 2-aminobenzonitriles can react with N-benzyl cyanamides to form 2-amino-4-iminoquinazolines, which can be further converted to the desired product. mdpi.com

Table 2: Key Reactions for 2-Amino Functionalization

| Method | Key Reagents | Intermediate/Product | General Conditions |

|---|---|---|---|

| Guanidine Cyclocondensation | 2-Aminobenzonitrile, Guanidine | 2,4-Diaminoquinazoline | Basic conditions, heating. |

| Via Dichloro Intermediate | 2,4-Dichloroquinazoline, Ammonia (B1221849)/Amine | 2-Amino-4-chloroquinazoline | Controlled temperature to ensure selectivity. |

| [4+2] Annulation | 2-Aminobenzonitrile, N-Benzyl Cyanamide | 2-Amino-4-iminoquinazoline | Acid-mediated (e.g., HCl), heating. mdpi.com |

Optimizing the yield and efficiency of quinazoline synthesis is a significant focus of process chemistry. Classical methods, like the Niementowski reaction, often suffer from harsh conditions and low yields. mdpi.com

The use of microwave irradiation (MWI) has been shown to significantly improve reaction outcomes. For the Niementowski synthesis, MWI can dramatically reduce reaction times and increase yields compared to conventional heating. nih.gov Solvent-free conditions, often combined with MWI and solid-supported reagents (e.g., acidic alumina, montmorillonite K-10), offer a greener and more efficient alternative. nih.gov

Novel Synthetic Strategies and Methodological Advancements

The pursuit of more efficient, sustainable, and selective methods for the synthesis of quinazoline scaffolds, including this compound, has led to significant innovations in synthetic organic chemistry. These advancements prioritize waste reduction, energy efficiency, and the use of less hazardous materials, aligning with the principles of green chemistry, while also leveraging novel catalytic systems to improve reaction outcomes.

Green chemistry principles are increasingly being integrated into the synthesis of quinazolines to create more environmentally benign processes. dntb.gov.uabohrium.comopenmedicinalchemistryjournal.com Key strategies include the use of alternative energy sources, eco-friendly solvents, and solvent-free reaction conditions.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, offering significant advantages over conventional heating methods, such as dramatically reduced reaction times, improved yields, and cleaner reaction profiles. frontiersin.orgresearchgate.net The synthesis of quinazoline and quinazolinone derivatives has been successfully achieved under microwave-assisted conditions, often in a fraction of the time required by traditional methods. frontiersin.orgresearchgate.netdntb.gov.ua For instance, a rapid and efficient microwave-assisted protocol can greatly enhance quinazoline synthesis, demonstrating higher yields in minutes compared to hours of conventional heating. researchgate.net Some protocols are performed under solvent-free conditions, further enhancing their green credentials by eliminating the need for potentially hazardous organic solvents. frontiersin.orgnih.gov

Alternative Solvents and Solvent-Free Conditions: The replacement of volatile and toxic organic solvents is a cornerstone of green chemistry. Water, being non-toxic, inexpensive, and readily available, is an ideal green solvent. sci-hub.cat Iron-catalyzed cyclization reactions for the synthesis of quinazolinone derivatives have been successfully carried out in water, representing a significant advancement in green synthesis. sci-hub.cat Deep eutectic solvents (DES), which are mixtures of hydrogen bond donors and acceptors, are another class of green solvents gaining attention. tandfonline.com They have been utilized in the synthesis of 3-substituted-quinazolin-4(3H)-ones, offering a more sustainable reaction medium. tandfonline.comresearchgate.net Additionally, catalyst- and solvent-free procedures, often facilitated by microwave heating or mechanochemical grinding, represent the pinnacle of eco-friendly synthesis by minimizing waste generation. nih.govnih.gov

The table below summarizes various green chemistry approaches applied to quinazoline synthesis.

| Green Chemistry Approach | Method | Key Advantages |

| Alternative Energy Source | Microwave Irradiation | Rapid reaction rates, higher yields, energy efficiency, applicable to solvent-free conditions. frontiersin.orgresearchgate.net |

| Green Solvents | Water | Environmentally benign, abundant, inexpensive, unique reactivity. sci-hub.cat |

| Deep Eutectic Solvents (DES) | Biodegradable, low toxicity, tunable properties. tandfonline.comresearchgate.net | |

| Solvent-Free Conditions | Mechanochemical Grinding | Reduces or eliminates solvent use, high efficiency, simple work-up. nih.gov |

The development of novel catalysts is crucial for advancing the synthesis of complex molecules like this compound, enabling reactions with higher efficiency, selectivity, and broader substrate scope.

Nanocatalysis: Nanocatalysts have garnered significant interest due to their high surface-area-to-volume ratio, which provides more active sites for catalysis. jnanoworld.comtandfonline.com This often leads to milder reaction conditions, shorter reaction times, and minimal waste. tandfonline.comacs.org In quinazoline synthesis, various nanocatalysts, including those based on iron, copper, and silica, have been employed. jnanoworld.comacs.orgnih.gov A key advantage of many nanocatalyst systems, particularly magnetic nanoparticles, is their ease of separation from the reaction mixture and their potential for recyclability, which adds to the sustainability of the process. jnanoworld.combohrium.com

Organocatalysis: The use of small organic molecules as catalysts (organocatalysis) provides a valuable alternative to traditional metal-based catalysts. frontiersin.orgresearchgate.netnih.govcncb.ac.cn This approach avoids the use of often expensive and potentially toxic heavy metals, aligning with green chemistry principles. nih.govresearchgate.net Organocatalytic strategies have been successfully applied to the synthesis of quinazolinones, the precursors to many aminoquinazolines. frontiersin.orgresearchgate.net For example, p-Toluenesulfonic acid has been used as a Brønsted acid catalyst in the solvent-free, mechanochemical grinding synthesis of quinazolinones, achieving excellent yields in a very short time. nih.gov

Transition-Metal Catalysis: Transition metals such as palladium, copper, and iron remain central to many advanced synthetic methods for quinazolines due to their versatile reactivity. mdpi.com

Copper-catalyzed reactions are particularly attractive as copper is more abundant and less expensive than precious metals like palladium. organic-chemistry.org Efficient copper-catalyzed cascade reactions have been developed for the synthesis of quinazolines from readily available starting materials. organic-chemistry.org

Iron-catalyzed methods are also gaining prominence as iron is an earth-abundant and environmentally benign metal. mdpi.com Iron catalysts have been used for the aerobic oxidative synthesis of quinazolines and for C-N coupling reactions in aqueous media under microwave irradiation. sci-hub.catmdpi.com

Palladium-catalyzed cyclization and C-H activation/annulation reactions are classical, yet continually evolving, methods for constructing the quinazoline scaffold with high precision. mdpi.com

The following table details examples of different catalytic methods used in the synthesis of quinazoline derivatives.

| Catalyst Type | Specific Catalyst Example | Reaction Type | Key Advantages |

| Nanocatalyst | Magnetic γ-Fe₂O₃ | Heterogeneous Catalysis | Recyclable, high surface area, mild conditions, easy separation. nih.govbohrium.com |

| Organocatalyst | p-Toluenesulfonic acid (p-TSA) | Brønsted Acid Catalysis | Metal-free, low toxicity, suitable for solvent-free methods. nih.gov |

| Transition Metal | Copper(I) Iodide (CuI) | Tandem/Cascade Reaction | Cost-effective, environmentally benign compared to precious metals. mdpi.com |

| Transition Metal | Iron(III) chloride (FeCl₃) | C-N Coupling/Cyclization | Earth-abundant, low toxicity, effective in green solvents like water. sci-hub.cat |

| Transition Metal | Palladium(II) Acetate | C-H Activation/Annulation | High efficiency, high selectivity, broad substrate scope. mdpi.com |

These ongoing advancements in both green chemistry and catalysis are paving the way for more sustainable and efficient production of this compound and other valuable quinazoline derivatives.

Chemical Reactivity and Derivatization of 5 Methoxyquinazolin 2 Amine

Electrophilic Substitution Reactions on the Quinazoline (B50416) Ring

Electrophilic aromatic substitution (SEAr) is a fundamental reaction in which an atom on an aromatic ring, typically hydrogen, is replaced by an electrophile. wikipedia.org The reactivity of the quinazoline ring system toward electrophiles is influenced by the existing substituents. Activating groups enhance the reaction rate by donating electrons to the ring, thereby stabilizing the carbocation intermediate, while deactivating groups have the opposite effect. wikipedia.orglibretexts.org

In 5-Methoxyquinazolin-2-amine, the methoxy (B1213986) (-OCH3) and amino (-NH2) groups are generally considered activating groups in electrophilic aromatic substitution reactions due to their ability to donate electrons by resonance. libretexts.org However, the quinazoline nucleus itself is a heterocyclic system containing two nitrogen atoms, which are electron-withdrawing and tend to deactivate the ring towards electrophilic attack compared to benzene (B151609). wikipedia.org The amino group, while activating, can be protonated in the presence of strong acids, which are often used in electrophilic substitution reactions like nitration and sulfonation. libretexts.orgmasterorganicchemistry.com This protonation would convert the amino group into a deactivating, meta-directing group. libretexts.org

The methoxy group at the C5 position and the amino group at the C2 position will direct incoming electrophiles to specific positions on the benzene portion of the quinazoline ring. Generally, both methoxy and amino groups are ortho- and para-directing. libretexts.org Given the structure of this compound, electrophilic attack would be anticipated at the C6 and C8 positions of the quinazoline ring.

| Reaction | Reagents | Expected Products |

| Nitration | HNO3/H2SO4 | 6-Nitro-5-methoxyquinazolin-2-amine and/or 8-Nitro-5-methoxyquinazolin-2-amine |

| Halogenation | Br2/FeBr3 or Cl2/AlCl3 | 6-Bromo-5-methoxyquinazolin-2-amine and/or 8-Bromo-5-methoxyquinazolin-2-amine |

| Sulfonation | Fuming H2SO4 | 5-Methoxy-2-aminoquinazoline-6-sulfonic acid and/or 5-Methoxy-2-aminoquinazoline-8-sulfonic acid |

| Friedel-Crafts Alkylation | R-Cl/AlCl3 | Polysubstitution is likely. libretexts.org |

| Friedel-Crafts Acylation | R-COCl/AlCl3 | 6-Acyl-5-methoxyquinazolin-2-amine and/or 8-Acyl-5-methoxyquinazolin-2-amine |

Nucleophilic Substitution Reactions at Key Positions

Nucleophilic substitution reactions are crucial for modifying the this compound scaffold. These reactions primarily involve the displacement of leaving groups at various positions on the quinazoline ring by nucleophiles. The reactivity of different positions on the quinazoline ring towards nucleophilic attack varies, with the C4 position being particularly susceptible. nih.gov

Reactions Involving the Amine Functionality at C2

The amino group at the C2 position is nucleophilic due to the lone pair of electrons on the nitrogen atom. libretexts.orgmsu.edu This allows it to participate in reactions with various electrophiles.

One common reaction is the alkylation of the amino group. Primary amines can react with alkyl halides in a stepwise manner to form secondary, tertiary, and eventually quaternary ammonium (B1175870) salts. libretexts.orglibretexts.org This process, known as direct nucleophilic substitution, can lead to a mixture of products. libretexts.org

Another important transformation is the reaction with sulfonyl chlorides, such as benzenesulfonyl chloride, which is the basis of the Hinsberg test for distinguishing between primary, secondary, and tertiary amines. msu.edu Primary amines react to form sulfonamides that are soluble in aqueous base. msu.edu

The amino group can also be acylated by reacting with acyl chlorides or anhydrides to form amides. This reaction is often used to protect the amino group or to introduce new functional moieties.

| Reaction Type | Reagent | Product Type |

| Alkylation | Alkyl Halide (e.g., Bromoethane) | Secondary Amine (e.g., N-Ethyl-5-methoxyquinazolin-2-amine), Tertiary Amine, Quaternary Ammonium Salt |

| Sulfonylation | Benzenesulfonyl Chloride | N-(5-Methoxyquinazolin-2-yl)benzenesulfonamide |

| Acylation | Acyl Chloride (e.g., Acetyl Chloride) | Amide (e.g., N-(5-Methoxyquinazolin-2-yl)acetamide) |

Reactions Involving the Methoxy Group at C5

The methoxy group at the C5 position is generally less reactive towards nucleophilic substitution than groups at the C2 or C4 positions. However, under certain conditions, it can be displaced by strong nucleophiles. A study on the kinetics of methoxy-dehalogenation in substituted quinazolines showed that the reactivity of different positions in the benzo-ring towards displacement by methoxide (B1231860) ions is 7 > 5 > 6 and 8. rsc.org This suggests that the C5 position is more susceptible to nucleophilic attack than the C6 and C8 positions.

Oxidation and Reduction Chemistry of the Quinazoline Nucleus

The oxidation and reduction of the quinazoline nucleus can lead to the formation of various related heterocyclic systems, such as quinazolinones and dihydroquinazolines. nih.gov Oxidation-reduction reactions involve the transfer of electrons, resulting in a change in the oxidation state of the atoms within the molecule. libretexts.org

The synthesis of dihydroquinazolines can be achieved through the reduction of quinazolines. nih.gov Conversely, the oxidation of dihydroquinazolines can yield quinazolines. nih.gov The presence of the methoxy and amino groups on the this compound ring will influence the specific conditions required for these transformations and the stability of the resulting products.

Formation of Hybrid Molecules and Conjugates

The concept of creating hybrid molecules by combining two or more different pharmacophoric units is a growing strategy in drug discovery. nih.gov This approach aims to develop new chemical entities with improved biological activity profiles. This compound serves as a valuable scaffold for the synthesis of such hybrid molecules.

Coupling with Other Bioactive Moieties

The reactive functional groups of this compound, particularly the C2-amino group, provide convenient handles for coupling with other bioactive molecules. For instance, the amino group can be used to form amide or sulfonamide linkages with carboxylic acids or sulfonyl chlorides of other biologically active compounds.

A common strategy for creating hybrid molecules is through "click chemistry," a set of powerful, reliable, and selective reactions. mdpi.com For example, the amino group of this compound could be modified to introduce an azide (B81097) or alkyne functionality, which can then be coupled with a complementary alkyne or azide-containing bioactive molecule via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. mdpi.com This approach has been used to synthesize various alkaloid-triazole hybrids with potential medicinal applications. mdpi.com

The synthesis of hybrid molecules often involves multi-step reaction sequences. For example, a bioactive moiety containing a carboxylic acid could be activated and then reacted with the amino group of this compound to form an amide-linked hybrid.

| Coupling Strategy | Reactive Group on this compound | Linkage Formed | Example Bioactive Moiety |

| Amide Bond Formation | C2-Amino Group | Amide | Carboxylic acid-containing drug |

| Sulfonamide Bond Formation | C2-Amino Group | Sulfonamide | Sulfonyl chloride-containing molecule |

| "Click" Chemistry (CuAAC) | Modified C2-Amino Group (as azide or alkyne) | Triazole | Alkyne or azide-functionalized bioactive compound |

Synthesis of Prodrug Analogs and Caged Compounds

The primary amino group of this compound is a key functional handle for the attachment of promoieties to create prodrugs or caging groups. These modifications aim to temporarily mask the biological activity of the parent compound. The release of the active drug is then triggered by specific physiological conditions or external stimuli.

Prodrug Analogs

Prodrugs are designed to be converted into the active drug by enzymatic or chemical means within the body. For a primary amine like that in this compound, several established strategies can be considered.

One common approach is the formation of a carbamate (B1207046) linkage . The amino group of this compound could react with an appropriate chloroformate or an activated carbonate to form a carbamate prodrug. nih.gov The promoiety attached to the carbamate can be designed to be cleaved by ubiquitous esterases in the body, releasing the parent amine. For instance, an acyloxyalkyl carbamate could be synthesized, where esterase-mediated hydrolysis of the terminal ester triggers a cascade reaction to release this compound. nih.gov

Another potential strategy involves the formation of an amide bond with an amino acid. This can enhance water solubility and potentially target amino acid transporters. nih.gov The resulting amide bond could be susceptible to cleavage by peptidases.

A further possibility is the creation of N-Mannich bases . These are formed by the reaction of the amine with an aldehyde and an amide or another amine. nih.gov These prodrugs can exhibit increased lipophilicity and are often designed to release the parent amine under specific pH conditions. nih.gov

The synthesis of such prodrugs would typically involve standard organic chemistry transformations. For example, the synthesis of a carbamate prodrug could proceed via the reaction of this compound with an appropriate chloroformate in the presence of a base.

Table 1: Potential Prodrug Analogs of this compound and Their Activation Mechanisms

| Prodrug Type | General Structure | Activation Mechanism |

| Carbamate Prodrug | 5-MeO-Qn-NH-C(=O)O-R | Esterase-mediated hydrolysis |

| Amino Acid Conjugate | 5-MeO-Qn-NH-C(=O)-CH(R')-NH2 | Peptidase-mediated hydrolysis |

| N-Mannich Base | 5-MeO-Qn-N(CH2-R')-C(=O)-R" | pH-dependent hydrolysis |

Note: This table presents hypothetical structures for illustrative purposes, based on established prodrug strategies.

Caged Compounds

Caged compounds are a class of prodrugs that are activated by an external stimulus, most commonly light. wikipedia.org This allows for precise spatiotemporal control over the release of the active compound, making them valuable tools in biological research. The primary amino group of this compound can be "caged" by attaching a photoremovable protecting group (PPG). wikipedia.org

Several classes of PPGs are suitable for caging amines. Nitrobenzyl derivatives , such as the 2-nitrobenzyloxycarbonyl (NBOC) group, are widely used. wikipedia.orgthieme-connect.de Upon irradiation with UV light, the nitrobenzyl group undergoes a photochemical reaction that leads to its cleavage and the release of the free amine. wikipedia.orgthieme-connect.de

More recently, PPGs that can be cleaved by visible or near-infrared light have been developed to minimize potential photodamage to biological tissues. mdpi.comBODIPY-based cages , for example, can be cleaved with visible light and have been used to create photocaged agonists for various receptors. chemrxiv.org Another class of PPGs includes coumarin derivatives , which can also be cleaved by light to release the active compound. mdpi.com

The synthesis of a caged compound of this compound would involve the reaction of the amine with an activated form of the PPG, such as a chloroformate or an N-hydroxysuccinimide (NHS) ester of the PPG.

Table 2: Potential Caged Compounds of this compound and Their Photoactivation

| Caging Group | General Structure | Activation Wavelength |

| 2-Nitrobenzyl | 5-MeO-Qn-NH-C(=O)O-CH2-(o-NO2-Ph) | UV light |

| BODIPY | 5-MeO-Qn-NH-C(=O)O-BODIPY | Visible light |

| Coumarin | 5-MeO-Qn-NH-C(=O)O-Coumarin | UV/Visible light |

Note: This table presents hypothetical structures for illustrative purposes, based on established caging strategies.

The development of prodrugs and caged compounds of this compound holds the potential to refine its therapeutic application by enabling controlled and targeted delivery. While specific examples are not yet prevalent in the literature, the established principles of prodrug and photoremovable protecting group chemistry provide a clear roadmap for the future design and synthesis of such advanced molecular tools. Further research in this area would be instrumental in unlocking the full therapeutic potential of this and other quinazoline-based compounds.

Structural Characterization and Spectroscopic Analysis in Research Contexts

Application of Advanced Spectroscopic Techniques for Structure Elucidation

Spectroscopy is fundamental to molecular structure elucidation. By analyzing the interaction of electromagnetic radiation with the molecule, researchers can deduce its precise atomic arrangement.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of a molecule. For 5-Methoxyquinazolin-2-amine, both ¹H and ¹³C NMR would provide crucial data for structural confirmation.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for each unique proton environment. The amine (NH₂) protons typically appear as a broad singlet, with a chemical shift that can vary depending on solvent and concentration. nih.gov The methoxy (B1213986) group (–OCH₃) would produce a sharp singlet, typically in the range of 3.8-4.0 ppm. The aromatic protons on the quinazoline (B50416) ring system would appear as a set of multiplets in the aromatic region (approximately 6.5-8.0 ppm), with their specific shifts and coupling patterns determined by their positions relative to the electron-donating methoxy and amine groups and the heterocyclic nitrogen atoms.

¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the proton data. It would show a distinct signal for each of the nine carbon atoms in the molecule. The carbon of the methoxy group would be expected in the 55-60 ppm range. The aromatic and heterocyclic carbons would resonate in the downfield region (typically 110-165 ppm), with carbons directly attached to nitrogen or oxygen appearing at lower field (higher ppm values). nih.gov Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) could be used to differentiate between CH, CH₂, and CH₃ carbons. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be essential to definitively assign proton and carbon signals and confirm the connectivity of the atoms within the molecule. nih.gov

Expected ¹H and ¹³C NMR Chemical Shifts (Note: These are estimated values based on general principles and data for analogous structures. Actual experimental values may vary.)

| Atom Type | Technique | Expected Chemical Shift (ppm) | Expected Multiplicity |

| Amine Protons (NH₂) | ¹H NMR | 5.0 - 7.0 | Broad Singlet |

| Methoxy Protons (OCH₃) | ¹H NMR | 3.8 - 4.0 | Singlet |

| Aromatic Protons (C-H) | ¹H NMR | 6.5 - 8.0 | Doublets, Triplets |

| Methoxy Carbon (OCH₃) | ¹³C NMR | 55 - 60 | Quartet (in ¹H-coupled) |

| Aromatic/Heterocyclic Carbons | ¹³C NMR | 110 - 165 | Singlets (in ¹H-decoupled) |

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural clues based on its fragmentation pattern. For this compound (molecular formula C₉H₉N₃O), the molecular weight is 175.18 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at an m/z (mass-to-charge ratio) of 175. As the compound contains an odd number of nitrogen atoms (three), its molecular weight is odd, consistent with the Nitrogen Rule. docbrown.info

High-Resolution Mass Spectrometry (HRMS) would allow for the determination of the exact mass to within a few parts per million (ppm), confirming the elemental composition. nist.gov

The fragmentation of the molecular ion would likely proceed through characteristic pathways for aromatic amines and methoxy-substituted rings. Common fragmentation could include:

Loss of a methyl radical (•CH₃): Resulting in a fragment ion at m/z 160 (M-15).

Loss of a formyl radical (•CHO): From the methoxy-bearing ring, leading to a fragment at m/z 146 (M-29).

Alpha-cleavage: A characteristic fragmentation for amines, though less common in aromatic systems compared to aliphatic ones. docbrown.info

Expected Mass Spectrometry Data

| Analysis Type | Information Provided | Expected Value (m/z) |

| Low-Resolution MS | Molecular Ion Peak (M⁺) | 175 |

| High-Resolution MS | Exact Mass of Molecular Ion [M+H]⁺ | 176.0818 (Calculated for C₉H₁₀N₃O⁺) |

| MS/MS Fragmentation | Loss of Methyl Radical | 160 |

| MS/MS Fragmentation | Loss of Formyl Radical | 146 |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

For this compound, the IR spectrum would be expected to display several characteristic absorption bands:

N-H Stretching: As a primary amine (–NH₂), two distinct, sharp to medium bands would be expected in the region of 3300-3500 cm⁻¹. nist.govnist.gov

C-H Stretching: Aromatic C-H stretches typically appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methoxy group would be found just below 3000 cm⁻¹.

C=N and C=C Stretching: Aromatic ring and quinazoline C=C and C=N double bond vibrations would produce a series of bands in the 1450-1620 cm⁻¹ region.

N-H Bending: The scissoring vibration of the primary amine group usually appears as a medium to strong band between 1580-1650 cm⁻¹. nist.gov

C-O Stretching: A strong absorption band corresponding to the aryl-alkyl ether C-O stretch of the methoxy group would be expected around 1200-1275 cm⁻¹.

C-N Stretching: The aromatic C-N stretch would likely be observed in the 1250-1335 cm⁻¹ range. nist.gov

Expected Infrared Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Primary Amine (R-NH₂) | N-H Stretch (asymmetric & symmetric) | 3300 - 3500 (Two bands) |

| Primary Amine (R-NH₂) | N-H Bend (scissoring) | 1580 - 1650 |

| Aromatic Ring | C-H Stretch | 3010 - 3100 |

| Methoxy Group (Ar-OCH₃) | C-H Stretch (aliphatic) | 2850 - 2960 |

| Quinazoline Ring | C=C and C=N Stretch | 1450 - 1620 |

| Aryl Ether (Ar-O-CH₃) | C-O Stretch | 1200 - 1275 |

| Aromatic Amine (Ar-NH₂) | C-N Stretch | 1250 - 1335 |

Crystallographic Studies and Solid-State Characterization

While spectroscopic methods reveal the molecular structure, crystallographic studies provide definitive information about the arrangement of molecules in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Single-crystal X-ray diffraction is the gold standard for determining the three-dimensional structure of a crystalline solid. To date, no published single-crystal X-ray diffraction data for this compound has been found in the searched scientific literature. researchgate.net

Should a suitable single crystal be grown, this technique would provide precise atomic coordinates, allowing for the unambiguous confirmation of the compound's constitution and conformation. It would also reveal details about intermolecular interactions, such as hydrogen bonding involving the amine group and the heterocyclic nitrogen atoms, which govern the crystal packing.

Polymorphism is the ability of a solid material to exist in more than one crystal form or structure. Different polymorphs of a compound can have distinct physical properties. The study of polymorphism is contingent upon the successful crystallization of the compound and its characterization by techniques such as X-ray diffraction. As no crystallographic data for this compound is currently available, there has been no research into its potential polymorphic forms.

Similarly, co-crystallization, the process of forming a crystalline solid containing two or more different molecular species in a stoichiometric ratio, has not been explored for this specific compound.

Theoretical and Computational Studies on 5 Methoxyquinazolin 2 Amine

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. These methods are used to predict molecular geometry, stability, and reactivity. nih.gov

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as molecules. nih.gov It is widely employed to determine the optimized molecular geometry, where the molecule exists in its lowest energy state. researchgate.net For 5-Methoxyquinazolin-2-amine, DFT calculations, often using functionals like B3LYP combined with a basis set such as 6-311++G(d,p), can predict bond lengths, bond angles, and torsion angles. nih.govnih.gov

The calculations begin by defining an initial structure of the molecule, which is then iteratively adjusted to find the geometry that corresponds to a minimum on the potential energy surface. researchgate.net At this optimized geometry, various thermodynamic properties such as the total energy, enthalpy, and Gibbs free energy can be calculated, providing a measure of the molecule's stability. nih.gov The absence of imaginary vibrational frequencies in the final calculation confirms that the optimized structure is a true energy minimum. researchgate.net

Table 1: Exemplary Optimized Geometrical Parameters for this compound using DFT

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length | C2-N1 | 1.38 Å |

| C4-N3 | 1.32 Å | |

| C5-O | 1.36 Å | |

| O-CH3 | 1.43 Å | |

| C2-NH2 | 1.36 Å | |

| Bond Angle | N1-C2-N3 | 117.5° |

| C4-C4a-C5 | 120.1° | |

| C5-O-CH3 | 117.8° | |

| Torsion Angle | C4-C5-O-CH3 | 179.5° |

Note: These values are representative and would be determined with precision in a specific computational study.

Frontier Molecular Orbital (FMO) theory is crucial for explaining the chemical reactivity of molecules. irjweb.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, govern how the molecule interacts with other species. irjweb.com

The energy of the HOMO (EHOMO) is related to the molecule's ionization potential, while the energy of the LUMO (ELUMO) is related to its electron affinity. The difference between these energies, known as the HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. irjweb.comresearchgate.net A large energy gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small energy gap indicates that the molecule is more polarizable and reactive. researchgate.net

From EHOMO and ELUMO, several reactivity descriptors can be calculated:

Electronegativity (χ): Measures the power of an atom or group of atoms to attract electrons.

Chemical Hardness (η): Measures the resistance to change in electron distribution or charge transfer. Molecules with a large energy gap are considered "hard," while those with a small gap are "soft." irjweb.com

Electrophilicity Index (ω): Measures the propensity of a species to accept electrons.

Table 2: Calculated FMO Energies and Global Reactivity Descriptors for this compound

| Parameter | Value (eV) |

|---|---|

| EHOMO | -6.15 |

| ELUMO | -1.25 |

| Energy Gap (ΔE) | 4.90 |

| Electronegativity (χ) | 3.70 |

| Chemical Hardness (η) | 2.45 |

| Electrophilicity Index (ω) | 2.79 |

Note: These values are hypothetical examples based on typical DFT calculation results for similar heterocyclic compounds. irjweb.comresearchgate.net

Molecular Docking and Receptor Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). nih.gov This method is instrumental in drug discovery for predicting how a potential drug molecule like this compound might interact with a specific biological target. semanticscholar.org

Docking simulations place this compound into the binding site of a target protein, and a scoring function is used to estimate the binding affinity, often expressed in kcal/mol. ekb.eg A lower binding energy value indicates a more favorable and stable interaction. The simulation also reveals the specific interactions that stabilize the ligand-protein complex, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking. nih.gov

For instance, quinazoline (B50416) derivatives are known to target protein kinases. nih.gov A docking study of this compound into the ATP-binding site of a kinase like Epidermal Growth Factor Receptor (EGFR) could reveal key interactions. The quinazoline scaffold might form hydrogen bonds with backbone residues in the hinge region of the kinase, while the methoxy (B1213986) group could occupy a hydrophobic pocket.

Table 3: Hypothetical Docking Results for this compound with a Protein Kinase Target

| Parameter | Result |

|---|---|

| Binding Affinity | -8.5 kcal/mol |

| Interacting Residues | |

| Hydrogen Bond | MET793 (Hinge Region) |

| Hydrogen Bond | CYS773 |

| Pi-Cation Interaction | LYS745 |

| Hydrophobic Interaction | LEU718, VAL726, ALA743 |

Note: The interacting residues and binding affinity are illustrative examples based on known quinazoline-kinase interactions. nih.govijcce.ac.ir

While docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations can elucidate the dynamic behavior of the ligand-protein complex over time in a simulated aqueous environment. nih.gov MD simulations calculate the trajectory of atoms and molecules, providing insights into the stability of the binding pose and the persistence of key interactions.

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method that aims to find a statistically significant correlation between the chemical structure of a series of compounds and their biological activity. nih.govderpharmachemica.com By building a mathematical model, QSAR can predict the activity of new, unsynthesized compounds and guide the design of more potent analogues. researchgate.net

For this compound, a QSAR study would involve a dataset of quinazoline derivatives with varying substituents at different positions. For each compound, a set of numerical values, known as molecular descriptors, are calculated. These descriptors quantify various aspects of the molecule's structure, including:

Topological descriptors: Based on the 2D graph of the molecule.

Electronic descriptors: Such as partial charges, dipole moment, and HOMO/LUMO energies. nih.gov

Steric descriptors: Related to the size and shape of the molecule.

A statistical method, such as Multiple Linear Regression (MLR), is then used to generate an equation that relates a selection of these descriptors to the observed biological activity (e.g., IC₅₀). nih.gov The resulting model can highlight which properties are important for activity. For example, a QSAR model might reveal that having an electron-donating group like a methoxy group at position 5 enhances or diminishes the activity, providing a rationale for its inclusion in the molecular design. nih.gov

Table of Mentioned Compounds

| Compound Name |

|---|

Development of Predictive Models for Biological Efficacy

The development of predictive models, such as Quantitative Structure-Activity Relationship (QSAR) models, is a key step in understanding how a molecule's structure influences its biological effects. For quinazoline derivatives, these models often correlate physicochemical properties with activities like anticancer or antimicrobial effects.

While specific, detailed QSAR models exclusively developed for this compound are not extensively documented in publicly available literature, the general principles of such models can be applied. These models typically utilize a range of molecular descriptors calculated from the compound's structure.

Table 1: Key Molecular Descriptors for QSAR Modeling of this compound

| Descriptor Type | Examples | Potential Relevance to Biological Efficacy |

| Electronic | Dipole moment, Partial charges, HOMO/LUMO energies | Influences interactions with biological targets, such as receptor binding sites. |

| Steric | Molecular volume, Surface area, Ovality | Determines the fit of the molecule within a binding pocket. |

| Topological | Connectivity indices, Wiener index | Encodes information about the branching and connectivity of the molecular structure. |

| Hydrophobic | LogP | Governs the molecule's ability to cross cell membranes and its distribution in the body. |

The development of a predictive model for this compound would involve the calculation of these descriptors for a series of related compounds with known biological activities. Statistical methods, such as multiple linear regression or machine learning algorithms, would then be employed to build an equation that can predict the efficacy of new, untested compounds.

Virtual Screening and Lead Optimization Strategies

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. Should a biological target for this compound be identified, virtual screening could be employed to find other compounds with similar or potentially improved activity.

Lead optimization is the process of taking a promising compound (a "lead") and chemically modifying it to improve its properties, such as potency, selectivity, and pharmacokinetic profile. Computational methods are integral to this process. For this compound, this could involve:

Docking Studies: Simulating the binding of this compound and its analogs into the active site of a target protein to predict binding affinity and orientation.

Pharmacophore Modeling: Identifying the key structural features of this compound responsible for its biological activity. This "pharmacophore" can then be used to design new molecules with enhanced properties.

In Silico ADMET Prediction: Using computational models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of modified compounds to identify candidates with better drug-like characteristics.

Reaction Mechanism Studies via Computational Methods

Computational chemistry is also a valuable tool for investigating the mechanisms of chemical reactions, providing insights that can be difficult to obtain through experimental means alone.

Transition State Analysis and Reaction Pathways

Understanding the synthesis of this compound can be enhanced by studying the reaction pathways and identifying the transition states of the key chemical transformations. For instance, a common route to quinazolines involves the cyclization of an appropriately substituted anthranilamide derivative.

Computational methods, such as Density Functional Theory (DFT), can be used to model this process. By calculating the energies of reactants, intermediates, transition states, and products, a detailed energy profile of the reaction can be constructed. This allows for the identification of the rate-determining step and can provide insights into how the reaction conditions might be optimized to improve the yield and purity of this compound.

Table 2: Hypothetical Energy Profile Data for a Key Step in this compound Synthesis

| Species | Relative Energy (kcal/mol) | Description |

| Reactants | 0.0 | Starting materials |

| Transition State 1 | +25.3 | Energy barrier for the initial cyclization step |

| Intermediate | -5.2 | A relatively stable intermediate formed after cyclization |

| Transition State 2 | +15.8 | Energy barrier for a subsequent dehydration step |

| Product | -12.7 | Final this compound product |

Note: The data in this table is hypothetical and for illustrative purposes only.

Kinetic and Thermodynamic Simulations

Building on the understanding of reaction pathways, kinetic and thermodynamic simulations can provide further quantitative predictions about the synthesis of this compound.

These simulations can be invaluable for process chemists looking to scale up the synthesis of this compound, providing a rational basis for the selection of optimal reaction conditions.

Mechanistic Investigations of Biological Activities of 5 Methoxyquinazolin 2 Amine Derivatives in Vitro Focus

Enzyme Inhibition and Modulation Studies

The quinazoline (B50416) scaffold is a well-established pharmacophore in the development of enzyme inhibitors. Research into derivatives of 5-methoxyquinazolin-2-amine has revealed specific inhibitory activities against several key enzymes, which are detailed below.

Investigation of Kinase Inhibition Profiles

The quinazoline core is a key feature in numerous kinase inhibitors, including those approved for cancer therapy. ekb.eg Research has extended to derivatives containing the methoxyquinazoline scaffold, which have shown potent inhibitory activity against receptor tyrosine kinases like the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR).

One study focused on a series of 4-anilinoquinazoline (B1210976) derivatives, including compounds with a methoxy (B1213986) group at the 6-position, which is structurally related to the 5-methoxy isomer. These compounds were designed as competitive inhibitors that interact with the ATP-binding site of the tyrosine kinase domains of EGFR and VEGFR-2. ijcce.ac.ir A particularly potent derivative, N-(4-bromo-2-fluorophenyl)-6-methoxyquinazolin-4-amine substituted with a diethylamine (B46881) group, demonstrated significant cytotoxic activity against the A431 human carcinoma cell line, which overexpresses EGFR, with an IC50 value of 2.62 μM. ijcce.ac.ir This activity was found to be more potent than the reference drugs erlotinib (B232) and vandetanib (B581) in the same assay. ijcce.ac.ir

Furthermore, a series of 6,7-dimethoxy-N-phenyl-2-(piperazin-1-yl)quinazolin-4-amine derivatives were synthesized and evaluated as dual EGFR/HER2 kinase inhibitors. chemmethod.com Two compounds from this series, compounds 12 and 14 , showed significant, dose-dependent inhibition of both kinases and exhibited potent cytotoxic effects against HER2-positive and trastuzumab-resistant breast cancer cell lines. chemmethod.com Compound 12 was particularly effective, achieving nearly complete inhibition of HER2 at a concentration of 500 nM, comparable to the standard dual inhibitor lapatinib. chemmethod.com

While these studies highlight the potential of the methoxyquinazoline scaffold in kinase inhibition, research specifically focused on this compound derivatives is still an emerging area.

Cyclooxygenase (COX) Isoform Modulation

Cyclooxygenase (COX) enzymes, existing as COX-1 and COX-2 isoforms, are the primary targets of non-steroidal anti-inflammatory drugs (NSAIDs). drugbank.com A review of the current scientific literature reveals a lack of specific in vitro studies investigating the modulatory effects of this compound derivatives on COX-1 and COX-2 isoforms. While research has been conducted on other heterocyclic compounds as selective COX-2 inhibitors, such as isoxazole (B147169) and indanone derivatives, similar investigations into the this compound scaffold have not been reported. nih.govnih.gov

Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases A and B (MAO-A and MAO-B) are critical enzymes in the metabolism of neurotransmitters and are important targets in the treatment of neurological disorders. nih.gov Despite extensive research into MAO inhibitors from various chemical classes, including pyridazinobenzylpiperidines, benzisoxazoles, and benzenesulfonamides, there is currently no published in vitro data on the inhibitory activity of this compound derivatives against MAO-A or MAO-B. nih.govmdpi.commdpi.com

Bacterial Gyrase and Topoisomerase IV Interference

Bacterial DNA gyrase and topoisomerase IV are well-established targets for antibacterial agents, most notably the quinolone class of antibiotics. nih.govnih.gov These enzymes are essential for bacterial DNA replication. nih.gov An extensive search of the scientific literature did not yield any studies that have investigated the in vitro effects of this compound derivatives on the activity of bacterial gyrase or topoisomerase IV.

Receptor Agonism/Antagonism Characterization

The interaction of small molecules with cellular receptors is a fundamental aspect of pharmacology. Derivatives of this compound have been specifically investigated for their ability to antagonize adenosine (B11128) receptors.

Adenosine Receptor Subtype Selectivity (e.g., A2A)

The A2A adenosine receptor, a G protein-coupled receptor, has emerged as a significant target for the treatment of neurodegenerative diseases and cancer. mdpi.comnih.gov The 2-aminoquinazoline (B112073) scaffold has been identified as a promising starting point for the design of novel and selective A2A receptor antagonists. mdpi.comnih.gov

Initial research identified 6-bromo-4-(furan-2-yl)quinazolin-2-amine as a lead compound with a high affinity for the human A2A receptor (hA2A), exhibiting a Ki value of 20 nM. mdpi.comnih.gov Building upon this, further studies introduced substitutions at various positions of the quinazoline ring to optimize antagonist activity.

One study reported the synthesis of a series of 2-aminoquinazoline derivatives with substitutions at the C6 and C7 positions and the introduction of aminoalkyl chains at the C2-position. A key finding was compound 5m , which displayed a high affinity for the hA2A receptor with a Ki value of 5 nM and demonstrated functional antagonism with an IC50 of 6 µM in a cyclic AMP assay. mdpi.comnih.govresearchgate.net The introduction of aminopentylpiperidine and 4-[(piperidin-1-yl)methyl]aniline substituents in other derivatives also maintained high binding affinities and functional antagonist activities while improving solubility. mdpi.comnih.gov

The structure-activity relationship of these novel bicyclic aminoquinazoline derivatives as A2A adenosine receptor antagonists has been explored, leading to the discovery of a potent and selective class of compounds. nih.govresearchgate.net

| Compound | Substitutions | Binding Affinity (Ki, nM) | Functional Antagonism (IC50, µM) | Reference |

|---|---|---|---|---|

| 6-bromo-4-(furan-2-yl)quinazolin-2-amine | 6-bromo, 4-(furan-2-yl) | 20 | Not Reported | mdpi.comnih.gov |

| Compound 5m | Undisclosed C6/C7 and C2 substitutions | 5 | 6 | mdpi.comnih.govresearchgate.net |

| Compound 9x | Aminopentylpiperidine at C2 | 21 | 9 | mdpi.comnih.gov |

| Compound 10d | 4-[(piperidin-1-yl)methyl]aniline at C2 | 15 | 5 | mdpi.comnih.gov |

Other G-Protein Coupled Receptor (GPCR) Interactions

G-protein coupled receptors (GPCRs) constitute the largest family of cell surface receptors and are pivotal in transducing extracellular signals into intracellular responses, making them major targets for drug discovery. rsc.orgnih.gov These receptors are involved in a vast array of physiological processes and are implicated in numerous diseases. rsc.org The interaction of small molecules with GPCRs can lead to agonistic or antagonistic effects, modulating cellular pathways such as cyclic adenosine 3,5-monophosphate (cAMP) response and calcium mobilization. rsc.orgmdpi.com

While the quinazoline scaffold is a common feature in molecules targeting various receptors, specific in vitro studies detailing the direct interaction of this compound derivatives with a broad range of GPCRs are not extensively documented in current literature. However, the general class of quinazolinones has been investigated for its ability to interact with protein targets, sometimes in an allosteric manner, as seen with their binding to penicillin-binding protein 2a (PBP2a). acs.org This suggests a potential for derivatives to interact with allosteric sites on GPCRs, which are binding sites distinct from the primary (orthosteric) ligand binding pocket.

In vitro functional assays are crucial for characterizing the nature of ligand-GPCR interactions. For instance, studies on other classes of compounds, such as phlorotannins, have utilized such assays to determine agonist and antagonist effects at various GPCRs, including the α2C adrenergic receptor (α2CAR) and the adenosine 2A receptor (A2AR). mdpi.com Similar methodologies would be required to elucidate the specific GPCR interaction profile of this compound derivatives and determine their potential as modulators of GPCR-mediated signaling pathways.

Cellular Pathway Perturbation Analyses (In Vitro)

Influence on Cell Cycle Progression

Derivatives of the quinazoline scaffold have demonstrated the ability to perturb cell cycle progression in various cancer cell lines, a key mechanism for inhibiting tumor growth. These compounds can induce cell cycle arrest at different phases, preventing cell division and leading to cell death. The specific effects are often dependent on the derivative's structure and the type of cancer cell being studied.

For example, some pyrazolo-[1,5-c]quinazolinone derivatives are thought to exert their antitumor effects by targeting cyclin-dependent kinases (CDKs), which are essential enzymes that regulate the progression through the cell cycle. nih.gov In vitro studies have identified several quinazolinone derivatives that induce arrest at specific checkpoints. One study on a 2,4-dibenzylaminoquinazoline derivative noted a decrease in the proportion of cells in the G1 phase and an accumulation of cells in the G2 phase prior to the onset of apoptosis. nih.gov Other quinazolinone-chalcone hybrids have been shown to arrest A431 epidermoid carcinoma cells in the S- or G2/M-phase. rsc.org

The influence on cell cycle can be highly specific. For instance, in a study of two quinazolinone derivatives, compound 5 induced G2-M phase arrest in T-47D breast cancer cells, while compound 6 caused G1 phase arrest in MOLT4 leukemia cells. rsc.org Interestingly, not all quinazoline derivatives affect the cell cycle in the same manner; two specific quinazoline Schiff bases investigated for their activity against MCF-7 breast cancer cells did not cause arrest in the S or M phases. nih.gov This highlights the structural diversity and the resulting specificity of action within this class of compounds.

Table 1: Influence of Quinazoline Derivatives on Cell Cycle Progression in Vitro

| Compound/Derivative Class | Cell Line(s) | Observed Effect | Reference(s) |

|---|---|---|---|

| 2,4-dibenzylaminoquinazoline | Breast, colon, bladder cancer | Decrease in G1 phase, increase in G2 phase | nih.gov |

| Pyrazolo-[1,5-c]quinazolinones | A549 (Lung cancer) | Suggested targeting of Cyclin-Dependent Kinases (CDKs) | nih.gov |

| Quinazolinone-chalcone hybrids | A431 (Epidermoid carcinoma) | Arrest in S-phase or G2/M-phase | rsc.org |

| Quinazolinone derivative 5 | T-47D (Breast cancer) | Arrest in G2-M phase | rsc.org |

| Quinazolinone derivative 6 | MOLT4 (Leukemia) | Arrest in G1 phase | rsc.org |

| Quinazoline Schiff bases (1 and 2 ) | MCF-7 (Breast cancer) | No significant arrest observed in S or M phase | nih.gov |

Mechanisms of Apoptosis Induction in Cell Lines

The induction of apoptosis, or programmed cell death, is a primary goal of many anticancer therapies. Numerous derivatives of quinazoline have been shown to be potent inducers of apoptosis in cancer cells through various mechanistic pathways. These pathways often involve the activation of caspases, a family of cysteine proteases that execute the apoptotic process.

Investigations have revealed that quinazoline derivatives can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis. The intrinsic pathway is frequently implicated, as shown by the activity of the derivative N-Decyl-N-(2-Methyl-4-Quinazolinyl) Amine (DMQA). In THP-1 leukemia cells, DMQA induced apoptosis by causing a loss of mitochondrial membrane potential, the release of cytochrome c from the mitochondria into the cytosol, and a subsequent change in the ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2. nih.gov This cascade leads to the activation of initiator caspase-9 and executioner caspase-3. nih.gov The cleavage of poly (ADP-ribose) polymerase (PARP) by activated caspase-3 is a hallmark of apoptosis and has been observed following treatment with several quinazoline derivatives. rsc.orgnih.gov

Both intrinsic and extrinsic pathways can be activated. Studies on certain quinazoline Schiff bases in MCF-7 cells demonstrated the activation of caspase-9 (intrinsic) as well as caspase-8 (extrinsic), culminating in the activation of caspase-3/7. nih.gov Similarly, other novel quinazolinone derivatives have been found to be superior to the standard drug doxorubicin (B1662922) in activating caspases 3, 8, and 9 in HCT-116 colon cancer cells. cancer.gov These derivatives also led to an increase in the expression of the tumor suppressor protein p53, which can promote apoptosis by upregulating Bax. cancer.gov

Table 2: In Vitro Apoptotic Mechanisms of Quinazoline Derivatives

| Compound/Derivative | Cell Line | Key Mechanistic Findings | Reference(s) |

|---|---|---|---|

| N-Decyl-N-(2-Methyl-4-Quinazolinyl) Amine (DMQA) | THP-1 (Leukemia) | Intrinsic pathway: ↓ Mitochondrial membrane potential, ↑ Cytochrome c release, ↑ Bax/Bcl-2 ratio, ↓ Pro-caspases-3 & 9, PARP cleavage. | nih.gov |

| Quinazolinone-chalcone hybrids | A431 (Epidermoid carcinoma) | Induction of caspase-3 and PARP-1 cleavage. | rsc.org |

| Quinazoline Schiff bases | MCF-7 (Breast cancer) | Intrinsic pathway: ↑ Cytochrome c release, ↑ Caspase-9 activation. Extrinsic pathway: ↑ Caspase-8 activation. Common pathway: ↑ Caspase-3/7 activation. | nih.gov |

| Novel quinazolinone derivatives | HCT-116 (Colon cancer) | Activation of caspases 3, 8, and 9; Increased p53 and Bax levels. | cancer.gov |

| 2,4-dibenzylaminoquinazoline | Breast, colon, bladder cancer | Induction of caspase-3 activation and nuclear chromatin degradation. | nih.gov |

Modulation of Inflammatory Mediators and Cytokines

Certain 5-methoxyquinazoline (B1603830) derivatives have been investigated for their anti-inflammatory properties, specifically their ability to modulate the production of inflammatory signaling molecules. Chronic inflammation is implicated in a wide range of diseases, and inhibiting key inflammatory mediators is a valid therapeutic strategy.

In vitro studies using macrophage cell models, which are central to the inflammatory response, have demonstrated that synthetic compounds can significantly reduce the secretion of pro-inflammatory cytokines. Macrophages stimulated with lipopolysaccharide (LPS) produce key cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α). nih.gov A study on a novel 5,6-dihydrobenzo[h]quinazolin-2-amine (B1303086) derivative, which features a methoxy group, demonstrated potent anti-neuroinflammatory activity. This compound was shown to inhibit the secretion of TNF-α and IL-6 in LPS-stimulated BV2 microglial cells. The underlying mechanism was found to be the inhibition of the NF-κB pathway, a critical regulator of inflammatory gene expression.

The ability of methoxy-substituted compounds to exert anti-inflammatory effects is supported by studies on other chemical classes. For example, methyl derivatives of flavanone (B1672756) have been shown to dose-dependently modulate the production of pro-inflammatory cytokines, including IL-1β, IL-6, and TNF-α, in stimulated RAW264.7 macrophages. nih.gov Similarly, certain phytochemicals have demonstrated notable anti-inflammatory effects by significantly reducing the production of TNF-α and IL-6. nih.gov These findings support the potential for 5-methoxyquinazoline derivatives to act as modulators of cytokine release, although further research is needed to fully characterize their activity and mechanism across different inflammatory models.

Table 3: Modulation of Inflammatory Cytokines by Methoxy-Substituted Derivatives in Vitro

| Compound Class | Cell Line | Stimulus | Key Cytokines Inhibited | Reference |

|---|---|---|---|---|

| 5,6-dihydrobenzo[h]quinazolin-2-amine derivative | BV2 microglia | LPS | TNF-α, IL-6 | |

| Methyl derivatives of flavanone | RAW264.7 macrophages | LPS | IL-1β, IL-6, TNF-α, IL-12p40, IL-12p70 | nih.gov |

| Dicaffeoylquinic acid, Cyanidin-3,5-diglucoside | HL-60 differentiated macrophages | LPS | TNF-α, IL-6 | nih.gov |

Antimicrobial Mechanisms of Action

Broad-Spectrum Antibacterial Activity Mechanisms

The quinazoline and quinazolinone scaffolds are recognized for their potential as antimicrobial agents, with numerous derivatives synthesized and tested against a range of bacterial pathogens. frontiersin.orgresearchgate.net The mechanism of action for these compounds can vary, but some derivatives have shown activity against multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) through novel mechanisms.

A significant finding in this area is the discovery of 4(3H)-quinazolinones that act as non-β-lactam inhibitors of penicillin-binding proteins (PBPs). acs.org PBPs are crucial bacterial enzymes involved in the final steps of peptidoglycan synthesis, which forms the bacterial cell wall. One such quinazolinone derivative was found to inhibit PBP1 and PBP2a in MRSA. Intriguingly, this compound was also documented to bind to a distant allosteric site on PBP2a, inducing a conformational change that opens up the active site for inhibition. acs.org This represents a distinct mechanism compared to traditional β-lactam antibiotics.

Structure-activity relationship (SAR) studies have revealed that the antimicrobial potency of quinazolinone derivatives is highly dependent on the nature and position of substituents on the heterocyclic ring. nih.gov Substitutions at positions 2 and 3, the presence of a halogen at position 6, and an amine group at position 4 have been shown to enhance antimicrobial activity. nih.gov The effect of a methoxy group can be variable. For instance, the presence of a methoxy group at the C6 position was noted in compounds that, when conjugated with silver nanoparticles, showed enhanced antibacterial activity. nih.gov Conversely, another study reported that substituting a methoxy group onto the phenyl ring at the 2nd position of the quinazolinone core reduced antibacterial activity against tested strains. frontiersin.org Generally, quinazolinone derivatives tend to show more potent activity against Gram-positive bacteria than Gram-negative bacteria. acs.orgnih.gov

Antifungal and Antiviral Activity Pathways

Derivatives of the quinazoline scaffold have demonstrated notable antifungal and antiviral activities, operating through various mechanisms. While direct mechanistic studies on this compound are limited, research on structurally related compounds provides insight into potential pathways.

Antifungal Pathways: Investigations into quinazoline derivatives have identified potent activity against various fungal species. For instance, studies on 6-arylamino-7-chloro-5,8-quinazolinediones, which share the core quinazoline structure, have shown significant in vitro antifungal effects against Candida species and Aspergillus niger. nih.gov The structure-activity relationship in these compounds suggests that modifications at different positions on the quinazoline ring are crucial for their antifungal potency. nih.gov

A common mechanism of action for some antifungal agents is the induction of oxidative stress through the generation of reactive oxygen species (ROS). nih.gov For example, the antifungal effect of certain 5-aminoimidazole-4-carbohydrazonamide derivatives against Candida species has been linked to the production of ROS within the fungal cells. nih.gov This leads to cellular damage and subsequent cell death. The antifungal toxicity of these compounds was significantly reduced in the presence of the antioxidant ascorbic acid, supporting the role of oxidative stress in their mechanism. nih.gov It is plausible that some quinazoline derivatives could share this ROS-mediated pathway.

Antiviral Pathways: The antiviral potential of heterocyclic compounds, including those with methoxy substitutions, has been explored against a range of viruses. The general mechanism often involves the inhibition of viral entry, replication, or assembly. For example, a derivative of 5-methoxyindole-3-carboxylic acid demonstrated a complete inhibition of SARS-CoV-2 replication in vitro. nih.gov The proposed mechanisms for related antiviral compounds include the suppression of syncytium formation induced by the viral spike protein and the inhibition of the fusion between the viral envelope and host cell membranes. nih.gov

Other studies on nucleoside analogs, such as 5-methoxymethyl-2'-deoxycytidine derivatives, have shown potent inhibitory activity against Herpes Simplex Virus-1 (HSV-1) replication. nih.gov The efficacy of these analogs is often dependent on their ability to be metabolized within the host cell to their active triphosphate form, which can then interfere with viral DNA synthesis. Furthermore, derivatives of pyrazine-2-carboxylic acid are being investigated as inhibitors of viroporins, which are ion channels formed by viral proteins that are essential for viral replication. sciforum.net This highlights another potential target for quinazoline-based antiviral agents.

Antioxidant and Radical Scavenging Properties

Quinazoline derivatives have been the subject of extensive research for their antioxidant capabilities. The ability of these compounds to neutralize free radicals is a key aspect of their potential therapeutic value, as oxidative stress is implicated in numerous diseases. The antioxidant activity is typically evaluated using various in vitro assays that measure either hydrogen atom transfer (HAT) or single electron transfer (ET) mechanisms. mdpi.com

Common assays include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, and the ferric reducing antioxidant power (FRAP) assay. mdpi.comnih.govnih.gov

Research on 2-substituted quinazolin-4(3H)-ones has shown that the nature and position of substituents on the quinazolinone ring system significantly influence their antioxidant capacity. nih.gov The presence of hydroxyl (-OH) and methoxy (-OCH3) groups, in particular, has been found to enhance antioxidant activity. nih.gov For instance, the compound 2-(2-hydroxy-5-methoxyphenyl)quinazolin-4(3H)-one (21j) was identified as a potent antioxidant. nih.gov It is well-established that the antioxidant activity of phenolic compounds is significantly increased by methoxy groups in the ortho position relative to the hydroxyl group. nih.gov

The tables below summarize the findings from various studies on the antioxidant and radical scavenging activities of quinazoline and related derivatives.

Table 1: Antioxidant Activity of Quinazolin-4(3H)-one Derivatives This table displays the antioxidant capacity of various quinazolinone derivatives as measured by the Trolox Equivalent Antioxidant Capacity (TEAC) in the CUPRAC assay.

| Compound | Substitution Pattern | TEAC (CUPRAC) Value | Reference |

| 2-(2,5-dihydroxyphenyl)quinazolin-4(3H)-one (21g) | Dihydroxy (ortho, para) | 2.62 | nih.gov |

| 2-(2-hydroxy-5-methoxyphenyl)quinazolin-4(3H)-one (21j) | Hydroxy, Methoxy (para) | Not specified, but noted as potent | nih.gov |

| Trolox (Standard) | - | 1.00 | nih.gov |

Table 2: Radical Scavenging Activity of Quinazolin-4(3H)-one Derivatives in ABTS Assay This table presents the half-maximal inhibitory concentration (IC50) values, indicating the concentration required to scavenge 50% of ABTS radicals. Lower values indicate higher activity.

| Compound Series | Most Active Compounds | IC50 (µM) vs. ABTS radical | Reference |

| 5a-d, 6a-d | 5a, 5c, 5d | Lower than Trolox & Ascorbic Acid | nih.gov |

| Trolox (Standard) | - | Not specified, used as reference | nih.gov |

| Ascorbic Acid (Standard) | - | Not specified, used as reference | nih.gov |

Table 3: Radical Scavenging Activity of Pyrimidinamine Derivatives in DPPH Assay This table shows the DPPH radical scavenging activity of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine derivatives.

| Compound | Activity Level | Observation | Reference |

| 4b | Good | Showed significant scavenging activity | bas.bg |

| 4c | Good | Showed significant scavenging activity | bas.bg |

| 4e | Moderate | Showed moderate scavenging activity | bas.bg |

These studies collectively indicate that the quinazoline framework, especially when substituted with electron-donating groups like methoxy and hydroxyl functions, is a promising scaffold for developing potent antioxidant agents. nih.govnih.gov The mechanism of action is primarily attributed to their ability to donate a hydrogen atom or an electron to neutralize reactive free radicals. mdpi.com

Structure Activity Relationship Sar Studies of 5 Methoxyquinazolin 2 Amine Derivatives

Impact of Substitutions on the Quinazoline (B50416) Core

Substitutions at various positions of the quinazoline ring have been shown to significantly affect the biological properties of the resulting derivatives. nih.gov The electronic and steric nature of these substituents can modulate the affinity and efficacy of the compounds for their respective targets.

The methoxy (B1213986) group, particularly at the 5-position of the quinazoline ring, plays a crucial role in the biological activity of these compounds. While direct comparative studies on the positional isomers of the methoxy group on the quinazoline core are not extensively detailed in the provided search results, the presence of a methoxy group is consistently associated with enhanced biological effects. For instance, studies on quinazolinone derivatives have shown that the presence of a methoxy group is favorable for antimicrobial activity. nih.gov In one study, the demethylation of a methoxy-substituted quinazoline derivative led to a significant reduction in its antiproliferative activity, underscoring the importance of the methoxy moiety for cytotoxicity in cancer cell lines. nih.gov

The electronic-donating nature of the methoxy group can influence the electron density of the quinazoline ring system, which may in turn affect its binding to target proteins. The position of the methoxy group would be expected to fine-tune this electronic effect, thereby altering the binding affinity and selectivity of the molecule.